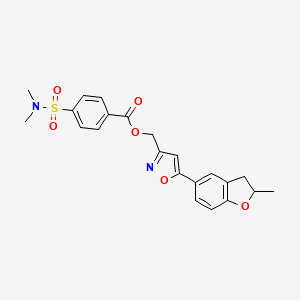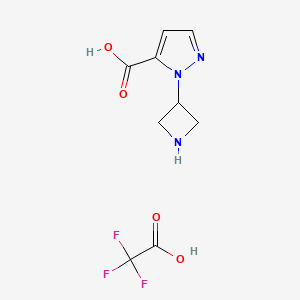
1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(azetidin-3-yl)-1H-pyrazol-3-amine; trifluoroacetic acid” is a chemical compound with the CAS Number: 2416231-81-5 . It has a molecular weight of 252.2 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “1-(azetidin-3-yl)-1H-pyrazol-3-amine; trifluoroacetic acid” is 1S/C6H10N4.C2HF3O2/c7-6-1-2-10(9-6)5-3-8-4-5;3-2(4,5)1(6)7/h1-2,5,8H,3-4H2,(H2,7,9);(H,6,7) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “1-(azetidin-3-yl)-1H-pyrazol-3-amine; trifluoroacetic acid” is a powder that is stored at room temperature .Wirkmechanismus
The mechanism of action of 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid involves its ability to bind to specific enzymes and inhibit their activity. One of the enzymes targeted by this compound is the cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle progression. By inhibiting CDK2 activity, this compound can prevent the proliferation of cancer cells. This compound has also been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest in cancer cells, leading to their death. This compound has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid is its specificity towards targeted enzymes, making it a potential candidate for the development of targeted therapies. However, this compound has also been found to have low solubility in water, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be complex and time-consuming, which can also limit its use in research.
Zukünftige Richtungen
There are several future directions for the research on 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid. One potential direction is the development of this compound-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further research can be conducted to optimize the synthesis method of this compound and improve its solubility in water. Finally, the potential of this compound in other fields of research, such as neuroscience and immunology, can also be explored.
Conclusion:
In conclusion, this compound is a chemical compound with potential in various fields of scientific research. Its ability to inhibit specific enzymes involved in cell proliferation and inflammation makes it a promising candidate for the development of targeted therapies. While there are limitations to its use in certain experiments, further research can be conducted to optimize its synthesis method and improve its solubility in water. The potential of this compound in other fields of research can also be explored in the future.
Synthesemethoden
The synthesis of 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid involves the reaction of azetidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 1H-pyrazole-5-carboxylic acid in the presence of a palladium catalyst. The resulting product is then treated with trifluoroacetic acid to obtain this compound in its trifluoroacetic acid salt form.
Wissenschaftliche Forschungsanwendungen
1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid has been found to have potential in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(azetidin-3-yl)pyrazole-3-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.C2HF3O2/c11-7(12)6-1-2-9-10(6)5-3-8-4-5;3-2(4,5)1(6)7/h1-2,5,8H,3-4H2,(H,11,12);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFQQIVNZNCCTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=CC=N2)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-(3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2914384.png)
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2914385.png)
![5-[(4-fluorobenzyl)thio]-8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2914386.png)

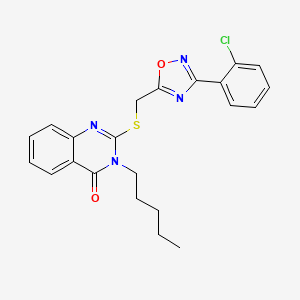
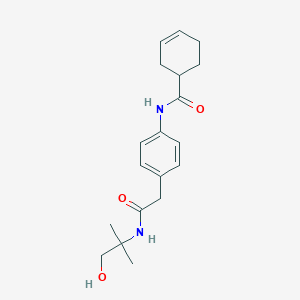
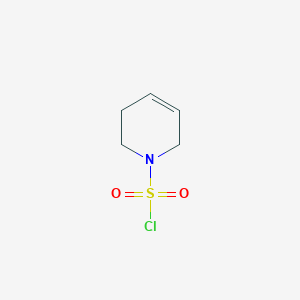
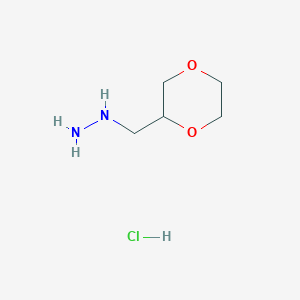
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzoyl]benzoate](/img/structure/B2914395.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-chloropent-4-enoic acid](/img/structure/B2914396.png)
![Methyl 5-methyl-4-[(5-methyl-2-nitrophenoxy)methyl]isoxazole-3-carboxylate](/img/structure/B2914397.png)


